5-Formylfuran-3-boronic acid

Descripción general

Descripción

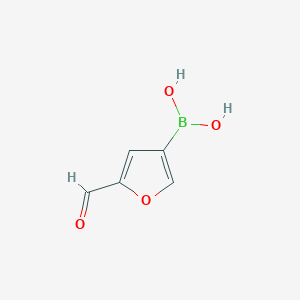

5-Formylfuran-3-boronic acid: is an organic compound that contains both a formyl group and a boronic acid group attached to a furan ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The primary method for synthesizing boronic acids, including 5-Formylfuran-3-boronic acid, involves the electrophilic trapping of an organometallic reagent with a boric ester, such as triisopropyl borate or trimethyl borate. This reaction is typically performed at low temperatures to prevent over-alkylation, which could lead to the formation of borinic esters instead of boronic esters .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The process may include additional steps such as purification and crystallization to obtain the final product.

Análisis De Reacciones Químicas

Types of Reactions: 5-Formylfuran-3-boronic acid undergoes various types of chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid.

Reduction: The formyl group can be reduced to a hydroxymethyl group.

Substitution: The boronic acid group can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Suzuki-Miyaura Coupling: This reaction typically involves a palladium catalyst and a base such as potassium carbonate.

Major Products Formed:

Oxidation: 5-Carboxyfuran-3-boronic acid.

Reduction: 5-Hydroxymethylfuran-3-boronic acid.

Suzuki-Miyaura Coupling: Various biaryl compounds depending on the coupling partner.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

5-Formylfuran-3-boronic acid (C₅H₅BO₄) is characterized by its boronic acid functionality, which is pivotal in cross-coupling reactions. The compound can be synthesized through several methods, including the protection of the formyl group during metalation processes with lithium reagents and subsequent reactions with boron esters. Improved methods have been developed to increase yield and purity, making it a reliable building block for further chemical transformations .

Applications in Organic Synthesis

2.1. Suzuki Coupling Reactions

The primary application of this compound lies in its use as a reagent in Suzuki coupling reactions. This reaction facilitates the formation of biaryl compounds, which are essential in drug development and materials science. For instance, studies have shown that this compound can effectively couple with activated or neutral aryl halides under various conditions, yielding high conversion rates and isolated yields .

Table 1: Suzuki Coupling Results Using this compound

| Aryl Halide | Conditions | Conversion (%) | Isolated Yield (%) |

|---|---|---|---|

| 3-Bromobenzyl Alcohol | Methanol, 80°C | 96 | 87 |

| 4-Bromoanisole | Methanol, 120°C | 95 | 82 |

| 4-Bromophenol | Methanol, Flow Reactor | 30 | 23 |

Biological Applications

3.1. Medicinal Chemistry

Boronic acids, including derivatives like this compound, have gained attention in medicinal chemistry due to their biological activities. They exhibit anticancer properties and have been used in the development of proteasome inhibitors like bortezomib . Furthermore, boronic acids can act as sensors for biomolecules and have applications in drug delivery systems due to their ability to form reversible covalent bonds with diols .

Case Study: Bortezomib Derivatives

Bortezomib, a proteasome inhibitor used for treating multiple myeloma, has structural similarities to boronic acids and showcases the potential of these compounds in therapeutic applications . The incorporation of furan derivatives into boronic acid frameworks has been explored to enhance the efficacy and selectivity of such drugs.

Material Science Applications

Beyond pharmaceuticals, this compound is also relevant in material science. Its ability to participate in polymerization reactions allows for the development of new materials with tailored properties. The incorporation of furan units into polymer backbones can impart unique electrical and optical characteristics suitable for electronic applications.

Mecanismo De Acción

The mechanism of action of 5-Formylfuran-3-boronic acid depends on its specific application. In Suzuki-Miyaura coupling reactions, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form a new carbon-carbon bond . In biological applications, the boronic acid group can form reversible covalent bonds with diols and other nucleophiles, which can modulate the activity of enzymes and receptors .

Comparación Con Compuestos Similares

- 3-Formylphenylboronic acid

- 4-Formylphenylboronic acid

- 2-Furanylboronic acid

Comparison: 5-Formylfuran-3-boronic acid is unique due to the presence of both a formyl group and a boronic acid group on a furan ring, which imparts distinct reactivity and properties compared to similar compounds. For example, 3-Formylphenylboronic acid and 4-Formylphenylboronic acid have the formyl and boronic acid groups attached to a phenyl ring, which affects their electronic properties and reactivity . 2-Furanylboronic acid lacks the formyl group, which limits its applications in certain synthetic and biological contexts .

Actividad Biológica

5-Formylfuran-3-boronic acid, a boronic acid derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, which confer various pharmacological properties. In this article, we will explore the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

This compound has the following chemical properties:

| Property | Value |

|---|---|

| Chemical Formula | C₅H₅BO₄ |

| Molecular Weight | 139.90 g/mol |

| CAS Number | 62306-80-3 |

| Boiling Point | Not available |

| Solubility | Soluble in organic solvents |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 4 |

This compound features a furan ring with a formyl group and a boronic acid moiety, which allows it to interact with various biological targets.

Boronic acids have been recognized for their ability to form reversible covalent bonds with diols and other nucleophiles, which can influence enzyme activities and signaling pathways. The biological activity of this compound may involve:

- Enzyme Inhibition : Boronic acids can inhibit proteasomes and other enzymes by binding to their active sites.

- Antioxidant Activity : Compounds like this compound may exhibit antioxidant properties, protecting cells from oxidative stress.

- Antibacterial Activity : The structure of boronic acids allows them to interfere with bacterial cell wall synthesis.

Anticancer Activity

Recent studies have indicated that boronic acids exhibit significant anticancer properties. For instance, derivatives of boronic acids have been shown to induce apoptosis in cancer cells through various mechanisms:

- Inhibition of proteasome activity leads to the accumulation of pro-apoptotic factors.

- Disruption of cellular signaling pathways involved in cell proliferation.

In vitro studies have demonstrated that certain boronic acid derivatives can selectively target cancerous cells while sparing healthy cells, making them promising candidates for cancer therapy .

Antibacterial Activity

The antibacterial potential of this compound has been explored in various studies. Boronic acids are known to disrupt bacterial processes by inhibiting enzymes critical for cell wall synthesis. For example, a study reported that certain boronic acids showed effectiveness against Escherichia coli at concentrations as low as 6.50 mg/mL .

Case Studies

- Synthesis and Characterization : A recent study synthesized a novel boronic ester derived from phenylboronic acid and quercetin, demonstrating substantial antioxidant and antibacterial activities. This research highlighted the versatility of boronic acids in developing therapeutic agents .

- Medicinal Applications : The review on boronic acids in medicinal chemistry noted their growing interest due to their low toxicity and diverse biological applications, including as enzyme inhibitors and anticancer agents .

Propiedades

IUPAC Name |

(5-formylfuran-3-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BO4/c7-2-5-1-4(3-10-5)6(8)9/h1-3,8-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIBSTTPRQPAXRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=COC(=C1)C=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80411039 | |

| Record name | 5-Formylfuran-3-boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80411039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62306-80-3 | |

| Record name | B-(5-Formyl-3-furanyl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62306-80-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Formylfuran-3-boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80411039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 62306-80-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.